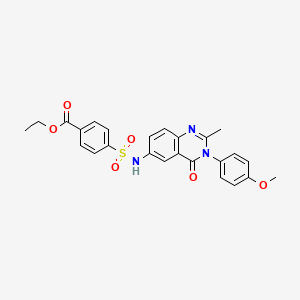
methyl 2-(2-((2-oxo-2-(phenylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including a methyl group, a phenylamino group, a thio group, an imidazole ring, and an acetate group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a phenyl group could make the compound relatively nonpolar and hydrophobic .Aplicaciones Científicas De Investigación
Antibacterial Activity
- A study by Desai, Dave, Shah, and Vyas (2001) synthesized compounds similar to the chemical , showing in vitro growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi (Desai et al., 2001).
Crystal Structure Analysis
- Li, Liu, Zhu, Chen, and Sun (2015) conducted a study on the crystal structure of a compound closely related to methyl 2-(2-((2-oxo-2-(phenylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate, which aids in understanding the molecular configuration and potential interactions (Li et al., 2015).
Synthesis of New Compounds
- Abdelhamid and Afifi (2010) synthesized new compounds containing similar structures, highlighting the potential for creating novel chemicals with unique properties (Abdelhamid & Afifi, 2010).
Transformation into Other Derivatives
- Jasiński, Mlostoń, Linden, and Heimgartner (2008) explored the transformation of related compounds into various derivatives, which could be significant in the development of new pharmaceuticals or chemicals (Jasiński et al., 2008).
Biological Activity
- Youssef, Abbady, Ahmed, and Omar (2011) tested similar compounds for biological activity against bacteria and fungi, revealing potential applications in antimicrobial treatments (Youssef et al., 2011).
Antimicrobial Screening
- Sharma, Sharma, and Rane (2004) synthesized and screened related compounds for antimicrobial activities, suggesting potential for developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).
Corrosion Inhibition
- Ammal, Prajila, and Joseph (2018) studied similar compounds for their corrosion inhibition properties, indicating applications in materials science and engineering (Ammal, Prajila, & Joseph, 2018).
Propiedades
IUPAC Name |
methyl 2-[2-(2-anilino-2-oxoethyl)sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-15-8-10-16(11-9-15)18-12-22-21(24(18)13-20(26)27-2)28-14-19(25)23-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKNWAIMMOQXBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Chloro-4-methylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2371485.png)
![N-(4-acetylphenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2371487.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,6-dimethylmorpholino)-2-oxoacetamide](/img/structure/B2371489.png)
![Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate](/img/structure/B2371490.png)
![2,5-dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2371491.png)
![5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2371492.png)
![N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2371493.png)
![2-[(Benzenesulfonyl)methyl]benzoic acid](/img/structure/B2371498.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B2371500.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride](/img/structure/B2371502.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2371507.png)